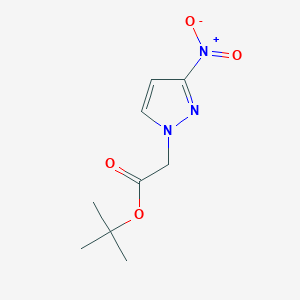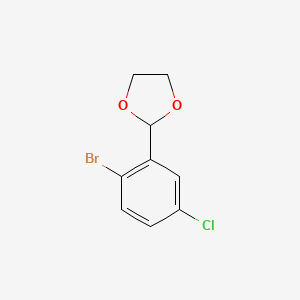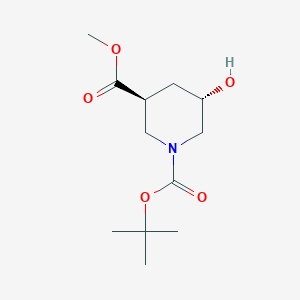
2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester
Overview
Description
2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester, also known as DMPB, is a type of organoboron compound that is used in scientific research. It is a boron-containing compound that can be used to alter the reactivity of other molecules, making it a useful tool in the laboratory. This compound has a wide range of applications in scientific research, including its use as a reagent, catalyst, and ligand. Its unique properties can be used to create new molecules and modify existing molecules.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Thio Xylopyranoside
The compound is used as a substrate in the preparation of a thio xylopyranoside, which is a potent antithrombotic agent .
Synthesis of Antithrombotic Drugs
It is also involved in Suzuki and Stille coupling reactions for the synthesis of antithrombotic drugs .
Copper-Catalyzed Trifluoromethylthiolation
The compound is used as a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids .
Preparation of Organic Semiconductors
2,6-Difluorophenylboronic acid, a related compound, can be used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .
Model Reaction of Suzuki–Miyaura Coupling
2,6-Difluorophenylboronic acid can be used as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole .
Mechanism of Action
Target of Action
The primary target of 2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the compound transfers the formally nucleophilic organic groups to a palladium catalyst . This results in the formation of a new carbon-carbon bond.
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds.
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored at 2-8°c for optimal stability
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of complex organic compounds, including pharmaceuticals and polymers. The compound’s use in the Suzuki–Miyaura coupling reaction has made it a valuable tool in organic synthesis .
Action Environment
The action of 2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester can be influenced by environmental factors such as temperature and pH. For instance, the rate of hydrolysis of similar boronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of the reaction environment.
properties
IUPAC Name |
2-(2,6-difluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)11-9(15)6-8(19-5)7-10(11)16/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNRDQCFASRPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)SC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile](/img/structure/B6335365.png)
![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid HCl](/img/structure/B6335367.png)
![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)






